

synthesis of ferrous oxalate from ferrous sulfate and oxalic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FERROUS OXALATE

Cat. No.: B1226959

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Application Notes: Synthesis and Utility of Ferrous Oxalate

Introduction

Ferrous oxalate (FeC_2O_4), typically obtained as the dihydrate ($\text{FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$), is a light yellow crystalline powder with significant applications ranging from industrial pigments to precursors for advanced materials.[1] For researchers and professionals in drug development, **ferrous oxalate** is particularly noteworthy for its use in pharmaceutical formulations and as a key intermediate.[1] Its role as a raw material for synthesizing lithium iron phosphate (LFP) for batteries highlights the compound's importance in modern technology, where high purity is critical.[1][2] Furthermore, studies have explored its application in anti-anemic drug preparations, demonstrating its potential in therapeutic contexts.[3][4][5]

Key Applications for Researchers:

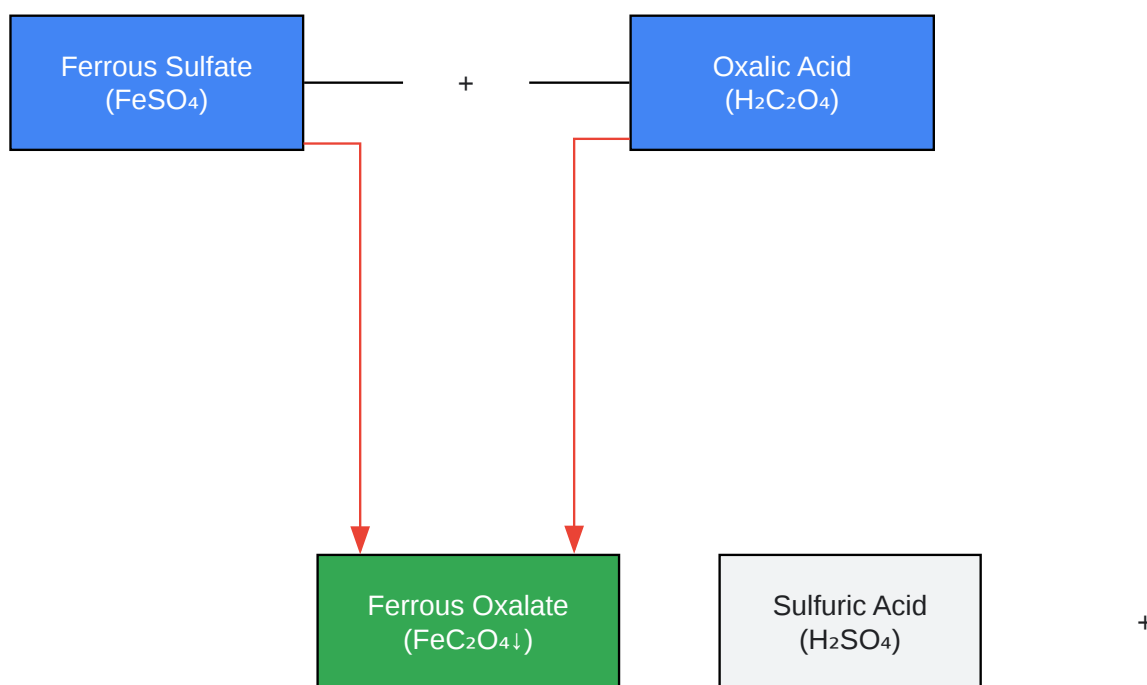
- **Pharmaceutical Intermediate:** **Ferrous oxalate** serves as a stable iron(II) source and is used as an intermediate in the synthesis of pharmaceutical products.[1] Its use in anti-anemic formulations is a key area of interest.[4]
- **Precursor for Advanced Materials:** It is a crucial precursor for creating cathode materials like lithium iron phosphate (LFP) for lithium-ion batteries.[1] The purity and particle morphology of

the initial **ferrous oxalate** directly impact the electrochemical performance of the final LFP material.[2]

- Catalysis: Iron-based catalytic systems, including those derived from iron oxalate, are investigated for processes such as glycerol oxidation to produce formic acid.[6]
- Photocatalysis: Iron oxalate has been synthesized and applied in the photocatalytic degradation of organic pollutants like Rhodamine B from wastewater.[7]

Chemical Synthesis Pathway

The synthesis of **ferrous oxalate** from ferrous sulfate and oxalic acid is a straightforward precipitation reaction. An aqueous solution of ferrous sulfate is reacted with an aqueous solution of oxalic acid, leading to the formation of insoluble **ferrous oxalate** dihydrate, which precipitates out of the solution.



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Caption: Chemical reaction for **ferrous oxalate** synthesis.

Experimental Protocols

This section provides a detailed protocol for the laboratory synthesis of **ferrous oxalate** dihydrate from ferrous sulfate (or a common precursor, ferrous ammonium sulfate) and oxalic acid.

Protocol 1: Synthesis of **Ferrous Oxalate**

This protocol is adapted from kinetic studies and general laboratory procedures.[\[6\]](#)[\[8\]](#)[\[9\]](#)

1. Materials and Reagents:

- Ferrous Ammonium Sulfate Hexahydrate $[\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}]$ or Ferrous Sulfate Heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Oxalic Acid Dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Deionized Water
- Dilute Sulfuric Acid (e.g., 3 M H_2SO_4) (optional, to prevent premature oxidation)[\[10\]](#)
- Acetone (for washing)[\[10\]](#)

2. Equipment:

- Three-neck glass reactor or Erlenmeyer flask[\[8\]](#)
- Heating and stirring mantle or hot plate with magnetic stirrer[\[8\]](#)
- Thermocouple or thermometer
- Buchner funnel and filtering flask[\[10\]](#)
- Drying oven
- Analytical balance

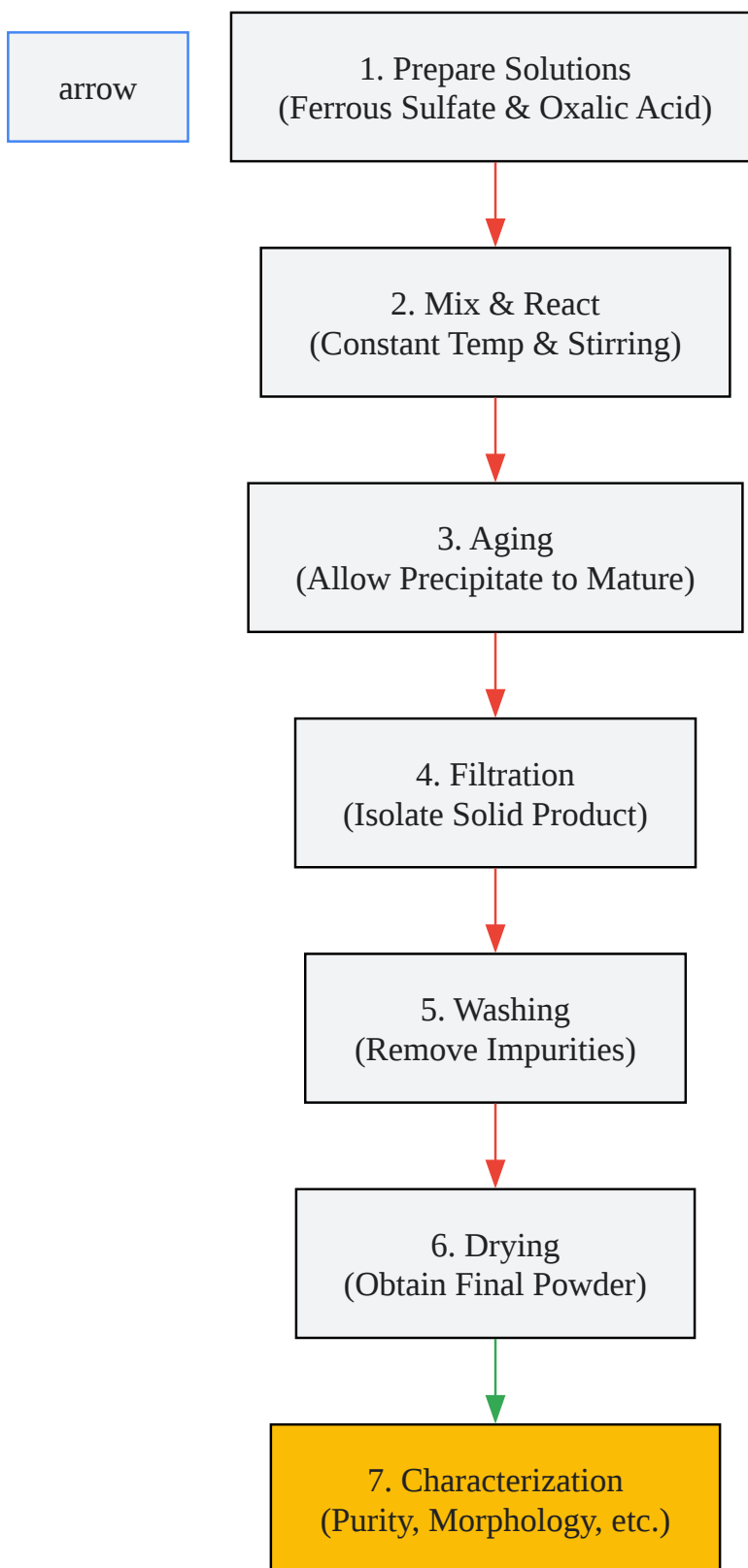
3. Procedure:

- Prepare Reactant Solutions:
 - Solution A (Iron Source): Prepare an aqueous solution of ferrous sulfate. For a typical experiment, dissolve a specific concentration, for example, 16 mmol·L⁻¹ of ferrous ammonium sulfate, in deionized water.[\[8\]](#) A few drops of dilute sulfuric acid can be added to stabilize the Fe²⁺ ions.[\[9\]](#)[\[10\]](#)
 - Solution B (Precipitating Agent): Prepare an aqueous solution of oxalic acid. A typical concentration used is 60 mmol·L⁻¹ of oxalic acid.[\[8\]](#)
- Reaction and Precipitation:
 - Set up the reactor with stirring and temperature control. Maintain the reaction temperature at a constant value, for example, 25 °C.[\[8\]](#)
 - Slowly add the ferrous sulfate solution (Solution A) to the oxalic acid solution (Solution B) under continuous stirring.[\[11\]](#)
 - A yellow precipitate of **ferrous oxalate** dihydrate (FeC₂O₄·2H₂O) will form rapidly.[\[8\]](#)[\[9\]](#)
 - Continue stirring the mixture for a set duration (e.g., 45 minutes to 4 hours) to allow the reaction to complete and for particle growth (aging).[\[11\]](#)[\[12\]](#)
- Isolation and Purification:
 - Allow the precipitate to settle.[\[10\]](#)
 - Separate the solid product from the mother liquor via vacuum filtration using a Buchner funnel.[\[10\]](#)[\[11\]](#)
 - Wash the collected precipitate several times with hot deionized water to remove unreacted reagents and byproducts.[\[9\]](#)
 - Perform a final wash with acetone to facilitate drying.[\[10\]](#)
- Drying:

- Dry the purified **ferrous oxalate** powder in an oven at a controlled temperature (e.g., 50-110 °C) until a constant weight is achieved.[\[12\]](#)[\[13\]](#)

Safety Precautions:

- Oxalic acid is poisonous and corrosive. It can cause severe irritation and burns to the skin, eyes, and respiratory tract. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety goggles.[\[10\]](#)



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Caption: General experimental workflow for synthesis.

Data Presentation: Reaction Parameters and Product Characteristics

The properties of the synthesized **ferrous oxalate** are highly dependent on the reaction conditions. The following tables summarize key quantitative data from experimental studies.

Table 1: Effect of Reactant Concentration on **Ferrous Oxalate** Precipitation Data adapted from kinetic studies at 25 °C.[8][14]

Ferrous Ammonium Sulfate (FAS) Conc. (mmol·L ⁻¹)	Oxalic Acid (OA) Conc. (mmol·L ⁻¹)	Observation
2	60	Slower initial precipitation rate. [8]
8	60	Moderate initial precipitation rate.[8][15]
16	60	Faster initial precipitation rate. [8][15]
16	40	Precipitation rate is not significantly affected by OA concentration.[8]
16	80	Precipitation rate is not significantly affected by OA concentration.[8]

Table 2: Physical and Chemical Properties of Synthesized **Ferrous Oxalate**

Property	Value / Description	Source(s)
Chemical Formula	$\text{FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$	[6][8]
Purity	> 98% - 99.6%	[1][11][12]
Crystal Phase	Monoclinic $\alpha\text{-FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ or $\beta\text{-FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$	[3][5][14]
Morphology	Rod- or pillar-shaped particles	[14]
Specific Surface Area	31.9 to 33.7 $\text{m}^2 \cdot \text{g}^{-1}$	[3][5][15]
Band Gap Energy	~2.77 eV (visible light range)	[3][15]

Characterization Methods

To ensure the quality and suitability of the synthesized **ferrous oxalate** for its intended application, especially in drug development, thorough characterization is essential.

- X-ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the final product, confirming the formation of $\alpha\text{-}$ or $\beta\text{-FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$. [8][14]
- Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size distribution of the **ferrous oxalate** powder. [8]
- Energy-Dispersive X-ray Spectroscopy (EDS): Used in conjunction with SEM to determine the elemental composition of the product and confirm its stoichiometry. [8]
- Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of oxalate groups and their coordination to the iron center by identifying characteristic C-O and C-C stretching vibrations. [16]
- Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP): Employed for precise quantitative analysis of the iron content to determine purity. [4][8]

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- To cite this document: BenchChem. [synthesis of ferrous oxalate from ferrous sulfate and oxalic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226959#synthesis-of-ferrous-oxalate-from-ferrous-sulfate-and-oxalic-acid]

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